1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps. One common method includes the reaction of phthalimide with glycine methyl ester under basic conditions to form phthalimide glycine methyl ester . This intermediate can then be further reacted with other reagents to form the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other phthalimides and derivatives of phthalic anhydrides, such as:
- Phthalimide acetyl chloride
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-3-24(4-2)23(29)25-14-13-16-9-5-6-10-17(16)20(25)15-26-21(27)18-11-7-8-12-19(18)22(26)28/h5-12,20H,3-4,13-15H2,1-2H3 |
InChI Key |
ANEYGSMWVKQEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCC2=CC=CC=C2C1CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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